molecular formula C14H15NO2S B5488673 (2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide

(2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide

Cat. No.: B5488673
M. Wt: 261.34 g/mol
InChI Key: QYKPTOMFULZQEE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and an enamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Enamide: The enamide functionality can be formed through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the application of continuous flow chemistry to scale up the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is not well-documented. its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methyl-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide: Unique due to its specific combination of functional groups.

    Thiophene derivatives: Similar in having the thiophene ring but may lack the enamide functionality.

    Enamide derivatives: Similar in having the enamide functionality but may lack the thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a phenyl group, and an enamide functionality, which imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.

Properties

IUPAC Name

(E)-2-methyl-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10(9-11-5-3-2-4-6-11)13(16)15-12-7-8-18-14(12)17/h2-6,9,12H,7-8H2,1H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKPTOMFULZQEE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.